molecular formula C12H16Ti B1632454 Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-

Cat. No.: B1632454
M. Wt: 208.12 g/mol
InChI Key: FTSFXIWRKQLYJQ-UHFFFAOYSA-N
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Description

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is a complex organometallic compound that features a titanium ion coordinated with cyclopenta-1,3-diene and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Titanium dioxide and other titanium oxides.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: Various substituted organometallic complexes.

Scientific Research Applications

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of carbanide;cyclopenta-1,3-diene;titanium(4+) involves its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes.

Comparison with Similar Compounds

Similar Compounds

    Titanocene dichloride: Another titanium-based organometallic compound with similar catalytic properties.

    Cyclopentadienyl titanium trichloride: Shares the cyclopentadienyl ligand but differs in its oxidation state and reactivity.

Uniqueness

Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific ligand combination and oxidation state, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.

Properties

Molecular Formula

C12H16Ti

Molecular Weight

208.12 g/mol

IUPAC Name

carbanide;cyclopenta-1,3-diene;titanium(4+)

InChI

InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4

InChI Key

FTSFXIWRKQLYJQ-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4]

Canonical SMILES

[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4]

Origin of Product

United States

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